molecular formula C9H10O2 B3056107 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 6906-61-2

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No. B3056107
CAS RN: 6906-61-2
M. Wt: 150.17 g/mol
InChI Key: HVXIXLZOMVQEPY-UHFFFAOYSA-N
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Patent
US06048880

Procedure details

A mixture of 1,3-cyclohexanedione (3.36 g, 30 mmol), acetol (hydroxyacetone; 2.22 g, 30 mmol), and zinc chloride (4.09 g, 30 mmol) in ethanol (10 mL) was heated at reflux temperature for 3 hours. After cooling, the mixture was dissolved in ethyl acetate (100 mL). The whole was washed with water (100 mL), brine (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chlomatography eluting with ethyl acetate - hexane (1:10) to give the subtitle compound (1.69 g, 38% yield).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][C:10]([CH2:12]O)=O>C(O)C.C(OCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[CH3:12][C:10]1[C:2]2[C:1](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]=2[O:7][CH:9]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
2.22 g
Type
reactant
Smiles
CC(=O)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.09 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The whole was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chlomatography
WASH
Type
WASH
Details
eluting with ethyl acetate - hexane (1:10)

Outcomes

Product
Name
Type
product
Smiles
CC1=COC2=C1C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.